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molecular formula C11H13ClO B3142646 (1-(4-Chlorophenyl)cyclobutyl)methanol CAS No. 50921-41-0

(1-(4-Chlorophenyl)cyclobutyl)methanol

Cat. No. B3142646
M. Wt: 196.67 g/mol
InChI Key: TYJYYNPUIKWSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04670454

Procedure details

15.6 g of 1-(4-chlorophenyl)-cyclobutane-1-carboxylic acid, dissolved in 80 ml of absolute tetrahydrofuran, were added dropwise to 7.68 g of lithium aluminum hydride in 250 ml of absolute tetrahydrofuran at room temperature, under nitrogen. The mixture was stirred for 1 hour under reflux and for 12 hours at room temperature, after which it was hydrolyzed with ice water, acidified with 10% strength sulfuric acid and extracted with methylene chloride. The extract was dried and the solvent was evaporated to give 11.5 g of 1-(4-chlorophenyl)-1-hydroxymethylcyclobutane of melting point 53°-54° C. This was dissolved in 105 ml of pyridine in the absence of moisture, and 7.8 g of methanesulfonyl chloride were added dropwise at 0°-5° C. Stirring was continued for 2 hours at this temperature, after which the suspension was poured into ice water and extracted with methylene chloride, the combined organic phases were washed with water and dried, the solvent was removed and the product was recrystallized from cyclohexane. 5.1 g of [1-(4-chlorophenyl)-cyclobut-1-yl]-methyl methanesulfonate of melting point 66°-70° C. were obtained.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:12](O)=[O:13])[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].S(=O)(=O)(O)O>O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH2:12][OH:13])[CH2:11][CH2:10][CH2:9]2)=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.68 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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